Amino(benzyl)azanium;oxalate
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Overview
Description
Benzylhydrazine oxalate is an organic compound with the chemical formula C6H5CH2NHNH2 · (COOH)2. It is widely used in scientific research and industry due to its unique physical and chemical properties . This compound is known for its ability to inhibit monoamine oxidase, making it a valuable tool in biochemical studies .
Preparation Methods
Benzylhydrazine oxalate can be synthesized through various methods. One common synthetic route involves the reaction of benzylhydrazine with oxalic acid. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Benzylhydrazine oxalate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzylhydrazine oxalate can lead to the formation of benzaldehyde and nitrogen gas .
Scientific Research Applications
Benzylhydrazine oxalate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed to study the inhibition of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters . In medicine, benzylhydrazine oxalate is investigated for its potential therapeutic effects in treating neurological disorders . Additionally, it is used in the industry for the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of benzylhydrazine oxalate involves the inhibition of monoamine oxidase (MAO) enzymes. It binds irreversibly to the active site of MAO, preventing the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . This inhibition leads to increased levels of these neurotransmitters in the brain, which can have various physiological effects .
Comparison with Similar Compounds
Benzylhydrazine oxalate can be compared with other similar compounds such as phenylhydrazine and semicarbazide hydrochloride. While all these compounds inhibit monoamine oxidase, benzylhydrazine oxalate is unique in its specific binding affinity and irreversible inhibition . Other similar compounds include hydrazine sulfate and oxalic acid, which have different chemical properties and applications .
Conclusion
Benzylhydrazine oxalate is a versatile compound with significant applications in scientific research and industry. Its unique properties and ability to inhibit monoamine oxidase make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H11N2O4- |
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Molecular Weight |
211.19 g/mol |
IUPAC Name |
amino(benzyl)azanium;oxalate |
InChI |
InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6)/p-1 |
InChI Key |
RCHUSXHCJLZTEY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]N.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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